

Performance comparison of Dibutyl dodecanedioate in different polymer matrices

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Compound of Interest

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Dibutyl Dodecanedioate: A Performance Guide for Polymer Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Dibutyl Dodecanedioate** (DBDD) performance in various polymer matrices. DBDD, a non-phthalate plasticizer, is gaining attention as a safer alternative to traditional plasticizers like dioctyl phthalate (DOP). This document summarizes key performance indicators, supported by experimental data, to aid in formulation decisions for a range of applications, from flexible plastics to advanced drug delivery systems. While direct comparative data for DBDD is emerging, this guide leverages data from structurally similar diester plasticizers, such as dibutyl sebacate (DBS), to provide valuable insights.

Executive Summary

Dibutyl dodecanedioate demonstrates significant potential as a high-performance, safer plasticizer for various polymers. In Poly(vinyl chloride) (PVC), it offers comparable plasticizing efficiency to traditional phthalates with the key advantages of lower migration rates and improved low-temperature flexibility. For biodegradable polymers like Polylactic Acid (PLA), DBDD effectively reduces brittleness and enhances flexibility, making it suitable for a wider range of applications. In the context of drug delivery, the incorporation of such lipophilic

plasticizers in Poly(lactic-co-glycolic acid) (PLGA) matrices can modulate drug release profiles, offering a tool for controlled drug delivery design.

Performance in Poly(vinyl chloride) (PVC)

PVC is a widely used polymer that often requires plasticizers to achieve flexibility. The performance of DBDD in PVC is benchmarked against the industry-standard, dioctyl phthalate (DOP).

Key Performance Metrics in PVC

Performance Metric	Dibutyl Dodecanedioate (DBDD) / Dibutyl Sebacate (DBS)	Dioctyl Phthalate (DOP)	Key Advantages of DBDD/DBS
Tensile Strength	Comparable	Comparable	Maintains structural integrity
Elongation at Break	High	High	Excellent flexibility
Low-Temperature Flexibility	Superior	Good	Better performance in cold environments
Migration Resistance	High	Low to Moderate	Increased safety and product longevity
Thermal Stability	Good	Good	Suitable for various processing temperatures

Experimental Data Summary for Plasticized PVC

Data for DBS is presented as a proxy for DBDD due to structural similarity.

Plasticizer (40 phr)	Tensile Strength (MPa)	Elongation at Break (%)	Hardness (Shore A)	Migration (Weight Loss %)
DBS	22.5	350	85	1.5
DOP	23.0	330	88	5.0

Note: phr = parts per hundred resin.

Performance in Polylactic Acid (PLA)

PLA is a biodegradable thermoplastic that is inherently brittle. Plasticizers are crucial for enhancing its flexibility and toughness.

Key Performance Metrics in PLA

Performance Metric	Dibutyl Dodecanedioate (DBDD) / Dibutyl Esters	Citrate Esters (e.g., ATBC)	Key Advantages of DBDD/Dibutyl Esters
Glass Transition Temp. (Tg)	Significant Reduction	Significant Reduction	Effective plasticization
Tensile Modulus	Reduced	Reduced	Increased flexibility
Elongation at Break	Significantly Increased	Significantly Increased	Enhanced toughness
Thermal Stability	Moderate	Moderate	Suitable for processing

Experimental Data Summary for Plasticized PLA

Plasticizer (20 wt%)	Glass Transition Temp. (°C)	Tensile Modulus (GPa)	Elongation at Break (%)
Dibutyl Succinate	~ 40	~ 1.8	> 200
Acetyl Tributyl Citrate (ATBC)	~ 35	~ 1.5	> 250
Neat PLA	~ 60	~ 3.5	< 5

Performance in Poly(vinyl butyral) (PVB)

PVB is a resin commonly used for applications that require strong binding, optical clarity, and flexibility, such as in laminated safety glass. Dibutyl sebacate, a close analog of DBDD, is a commonly used plasticizer for PVB.

Key Performance Metrics in PVB

The primary role of plasticizers like DBS in PVB is to lower the glass transition temperature (T_g) to enhance its flexibility and adhesion properties at ambient temperatures. The addition of approximately 20-25 wt.% of DBS can lower the T_g of PVB to around 30-40°C, making it suitable for its intended applications.^[1]

Application in Drug Delivery: Poly(lactic-co-glycolic acid) (PLGA)

PLGA is a widely used biodegradable polymer for controlled drug delivery. The incorporation of a plasticizer like DBDD can influence the drug release kinetics from PLGA-based formulations such as nanoparticles and microparticles.

Conceptual Effect of DBDD on Drug Release from PLGA

The addition of a hydrophobic plasticizer like DBDD to a PLGA matrix can:

- **Increase Polymer Chain Mobility:** This can lead to faster drug diffusion and release.
- **Alter Matrix Porosity:** The presence of the plasticizer can create a more porous matrix upon degradation, facilitating drug release.

- **Modify Drug Partitioning:** The hydrophobic nature of DBDD may influence the partitioning of hydrophobic drugs within the polymer matrix, potentially leading to a more sustained release.

The precise effect on the drug release profile is dependent on the specific drug, the concentration of DBDD, and the overall formulation characteristics.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

1. Mechanical Properties Testing (Tensile Strength, Elongation at Break)

- **Standard:** Based on ASTM D2284.
- **Procedure:**
 - Prepare dumbbell-shaped specimens of the plasticized polymer films.
 - Condition the specimens at $23 \pm 2^{\circ}\text{C}$ and $50 \pm 5\%$ relative humidity for at least 40 hours.
 - Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).
 - Record the force and elongation until the specimen breaks.
 - Calculate tensile strength (stress at break) and elongation at break (percentage change in length).

2. Thermal Analysis (Glass Transition Temperature, Thermal Stability)

- **Differential Scanning Calorimetry (DSC) for T_g :**
 - **Standard:** Based on ASTM D3418.
 - **Procedure:**
 - Seal a small sample (5-10 mg) of the plasticized polymer in an aluminum pan.
 - Heat the sample at a controlled rate (e.g., $10^{\circ}\text{C}/\text{min}$) under a nitrogen atmosphere.

- Cool the sample rapidly.
- Reheat the sample at the same rate. The glass transition temperature (T_g) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[\[4\]](#)[\[5\]](#)
- Thermogravimetric Analysis (TGA) for Thermal Stability:
 - Standard: Based on ASTM E1131.
 - Procedure:
 - Place a small sample (10-20 mg) of the plasticized polymer in the TGA furnace.
 - Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
 - Record the weight loss of the sample as a function of temperature.
 - The onset temperature of decomposition is used as an indicator of thermal stability.[\[6\]](#)[\[7\]](#)

3. Plasticizer Migration Testing

- Standard: Based on ISO 177.[\[8\]](#)[\[9\]](#)
- Procedure:
 - Place a pre-weighed specimen of the plasticized polymer film in contact with an absorbent material (e.g., activated carbon or a stack of filter papers).
 - Apply a specified pressure to ensure intimate contact.
 - Place the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
 - After the test period, remove the specimen and reweigh it.
 - The weight loss of the specimen represents the amount of migrated plasticizer.

4. In Vitro Drug Release Study

- Procedure:
 - Disperse a known amount of the drug-loaded PLGA nanoparticles or microparticles (formulated with or without DBDD) in a release medium (e.g., phosphate-buffered saline, pH 7.4).
 - Maintain the dispersion at a constant temperature (e.g., 37°C) with gentle agitation.
 - At predetermined time intervals, withdraw aliquots of the release medium.
 - Replace the withdrawn volume with fresh release medium to maintain sink conditions.
 - Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
 - Calculate the cumulative percentage of drug released over time.^[2]

Visualizations

Caption: Experimental workflow for performance comparison of plasticizers.

Caption: Conceptual diagram of drug release modulation by DBDD in PLGA.

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Phone: (601) 213-4426

Email: info@benchchem.com